5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-chloro-2-methylphenyl)-2H-pyrrol-3-one
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Overview
Description
“5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-chloro-2-methylphenyl)-2H-pyrrol-3-one” is a complex organic compound that features a pyrrolone core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-chloro-2-methylphenyl)-2H-pyrrol-3-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: Starting from o-aminothiophenol and a suitable aldehyde or ketone.
Formation of the Pyrrolone Core: Using a cyclization reaction involving an appropriate amine and a diketone.
Substitution Reactions: Introducing the 4-chloro-2-methylphenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzothiazole ring.
Reduction: Reduction reactions could target the nitro group if present or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the aromatic rings or the pyrrolone core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.
Medicine
Anticancer Activity: Investigation of its potential as an anticancer agent.
Antimicrobial Properties: Study of its effectiveness against various microbial strains.
Industry
Dye Synthesis: Use in the synthesis of dyes and pigments.
Polymer Additives: Potential application as an additive in polymer manufacturing to enhance properties.
Mechanism of Action
The mechanism of action would depend on the specific application but could involve:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Interacting with DNA: Intercalating into DNA strands and disrupting replication.
Modulating Receptor Activity: Binding to cellular receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Benzothiazol-2-yl)-1-phenyl-2H-pyrrol-3-one: Lacks the amino and chloro-methyl substitutions.
5-amino-1-phenyl-2H-pyrrol-3-one: Lacks the benzothiazole and chloro-methyl substitutions.
Uniqueness
The unique combination of functional groups in “5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-chloro-2-methylphenyl)-2H-pyrrol-3-one” may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-chloro-2-methylphenyl)-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3OS/c1-10-8-11(19)6-7-13(10)22-9-14(23)16(17(22)20)18-21-12-4-2-3-5-15(12)24-18/h2-8H,9,20H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTRAIDRIMYCBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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